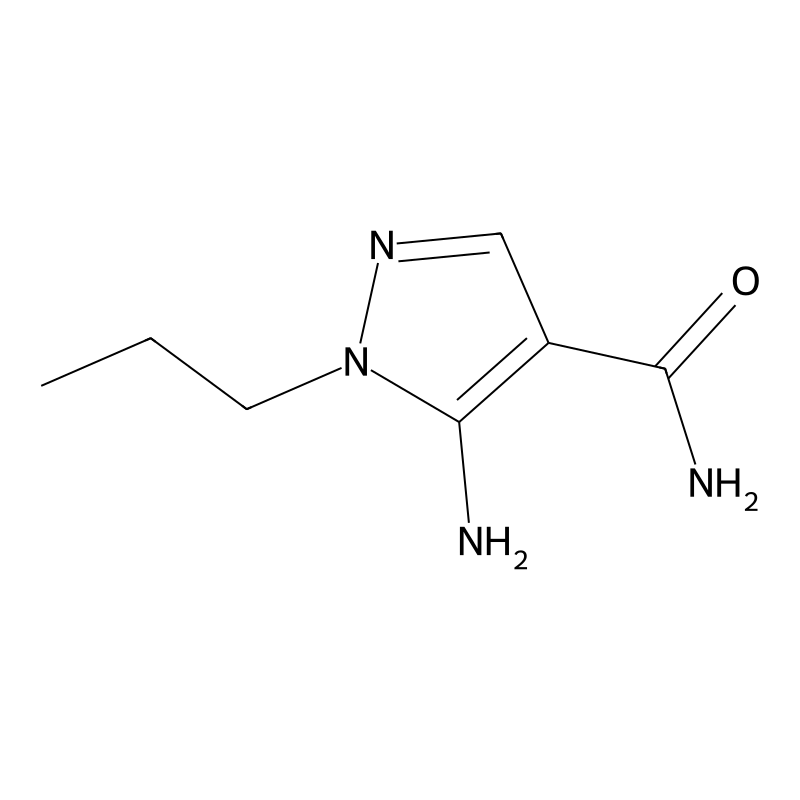5-Amino-1-propyl-1H-pyrazole-4-carboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
- They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
- The methods of application include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- The outcomes include the synthesis of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .
- 5-Amino-1H-pyrazole-4-carboxamide derivatives have been designed and synthesized as novel pan-FGFR covalent inhibitors targeting both wild-type and the gatekeeper mutants .
- The representative compound 10h demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3 and FGFR2 V564F gatekeeper mutant in biochemical (IC50 =46, 41, 99, and 62 nM) .
- 10h also strongly suppressed the proliferation of NCI-H520 lung cancer cells, SNU-16 and KATO III gastric cancer cells with IC50 values of 19, 59, and 73 nM, respectively .
Organic and Medicinal Synthesis
Cancer Research
Adenosine Deaminase Inhibition
- 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide, a multi-substituted pyrazolecarboxamide, is used in the industrial synthesis of sildenafil . It is a potent hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 .
Phosphodiesterase 1 Inhibition
Antitumor Activities
- 5-Amino-pyrazoles are a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .
- They are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .
- These outstanding compounds synthesized via wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Pharmaceutics and Medicinal Chemistry
Industrial Synthesis of Sildenafil
5-Amino-1-propyl-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a pyrazole ring with an amino group and a carboxamide functional group. Its chemical formula is and it has a molecular weight of 170.17 g/mol. The compound's structure allows for various chemical modifications, making it a versatile candidate in medicinal chemistry and other fields.
- Oxidation: The amino group can be oxidized to form nitro derivatives.
- Reduction: The carboxamide can be reduced to yield the corresponding amines.
- Substitution: The hydrogen atoms on the pyrazole ring can be substituted with diverse functional groups through electrophilic or nucleophilic substitution reactions .
The biological activity of 5-Amino-1-propyl-1H-pyrazole-4-carboxamide has been explored in various studies. It shows potential as an enzyme inhibitor and may interact with various biological targets, influencing cellular processes. Similar compounds have demonstrated effects on multiple biochemical pathways, suggesting that this compound could also exhibit diverse biological activities .
The synthesis of 5-Amino-1-propyl-1H-pyrazole-4-carboxamide typically involves the following methods:
- Condensation Reaction: One common approach is the reaction of β-ketonitriles with hydrazines, leading to the formation of 5-amino-pyrazoles through cyclization processes .
- Mechanochemical Synthesis: Recent advancements have introduced environmentally friendly methods using catalysts such as silica-coated nanoparticles to facilitate synthesis at room temperature, yielding high purity compounds .
- Cyclization: Another method involves cyclizing hydrazine derivatives with diketones or β-keto esters in the presence of bases like sodium ethoxide under reflux conditions .
5-Amino-1-propyl-1H-pyrazole-4-carboxamide has several notable applications:
- Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds, potentially leading to new pharmaceuticals.
- Biochemical Assays: The compound can act as a ligand in biochemical assays, aiding in the development of enzyme inhibitors.
- Material Science: Its unique properties make it suitable for applications in specialty chemicals and agrochemicals .
Studies on 5-Amino-1-propyl-1H-pyrazole-4-carboxamide indicate that it may interact with various receptors and enzymes, leading to changes in cellular functions. Research has shown that similar compounds influence different biochemical pathways, which could imply that this compound also has significant impacts on molecular and cellular levels .
Similar Compounds: Comparison
Several compounds share structural similarities with 5-Amino-1-propyl-1H-pyrazole-4-carboxamide. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 5-Amino-1-methyl-1H-pyrazole-4-carboxamide | 18213-75-7 | 0.74 |
| 3-Amino-1-methyl-1H-pyrazole-4-carboxamide | 89181-79-3 | 0.74 |
| 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one | 5334-35-0 | 0.69 |
| 7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 138904-35-5 | 0.67 |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 31037-02-2 | 0.72 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups, highlighting the unique characteristics of 5-Amino-1-propyl-1H-pyrazole-4-carboxamide within this class of compounds .








